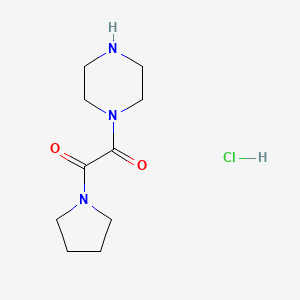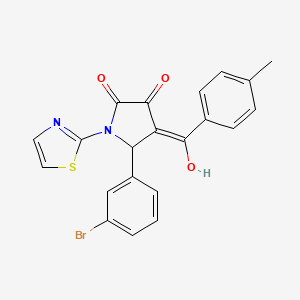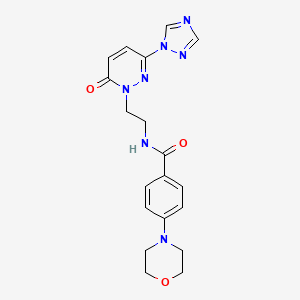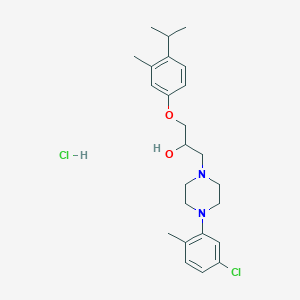
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride" is a chemical entity that has been studied in the context of organic crystal engineering and anticonvulsant activity. It is related to a class of compounds that include piperazine and pyrrolidine moieties, which are of interest due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of related 1,4-piperazine-2,5-dione compounds has been reported with moderate yield. For instance, one such compound was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, achieving a 23% yield . In another study, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized, although the specific yields are not mentioned, the synthesis of these compounds is significant as they were tested for anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single-crystal X-ray analysis, revealing polymorphic crystalline forms. These forms exhibit different hydrogen-bonding networks, which are crucial for understanding the compound's behavior in solid-state and potentially in biological systems . The study of chloranilic acid with pyrrolidin-2-one and piperidin-2-one also provides insights into the hydrogen-bonded structures that could be relevant for the compound .
Chemical Reactions Analysis
The chemical behavior of these compounds in solution has been studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques. The association constants extracted from NMR data suggest that these cyclic cis amides have a tendency to form aggregates in solution, which is consistent with their solid-state behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride" have not been explicitly detailed in the provided papers. However, the studies of related compounds suggest that they have the ability to form different polymorphic forms and exhibit various hydrogen-bonding interactions, which could influence their physical properties such as solubility and stability . The anticonvulsant activity of similar compounds and their neurotoxicity profiles have been assessed, indicating that these compounds can cross the blood-brain barrier and have a significant effect on the central nervous system .
Scientific Research Applications
Anticonvulsant Properties
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride and its derivatives have been primarily studied for their potential anticonvulsant activities. Research has shown that certain derivatives display more beneficial protective indices than well-known antiepileptic drugs, with proposed mechanisms of action including sodium and L-type calcium channel blocking (Rybka et al., 2017), (Kamiński et al., 2011), (Obniska et al., 2010).
Anticancer Activity
Certain derivatives of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride have been evaluated for their anticancer properties. Studies found that some compounds exhibited good anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).
Antibacterial Activity
Research on derivatives of this compound also includes their potential antibacterial activities. Studies have been conducted to evaluate their effectiveness against different bacterial strains, indicating a promising area for further exploration in antimicrobial therapies (Merugu et al., 2010).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of certain derivatives have been studied, revealing potential applications in fluorescence-based technologies and sensors (Gan et al., 2003).
Antiarrhythmic and Antihypertensive Effects
Some derivatives have shown promising results in antiarrhythmic and antihypertensive activities. This includes their potential to act as alpha-adrenolytic agents, which could be beneficial in cardiovascular therapies (Malawska et al., 2002).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, including those related to 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride, have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, suggesting potential applications in antimalarial therapies (Mendoza et al., 2011).
properties
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9(12-5-1-2-6-12)10(15)13-7-3-11-4-8-13;/h11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMILNERGGMDTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)




![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)


![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)